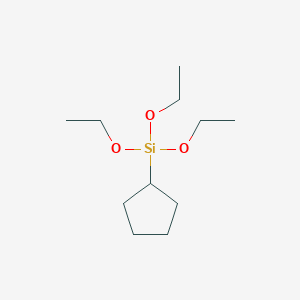

Cyclopentyltriethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

cyclopentyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGAITMRMJXXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1CCCC1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584419 | |

| Record name | Cyclopentyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154733-91-2 | |

| Record name | (Triethoxysilyl)cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154733-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane, (triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Role of Organosilanes in Contemporary Chemical Science

Organosilanes are a class of silicon-containing compounds that feature at least one silicon-carbon bond. zmsilane.com They are characterized by a general structure RₙSiX₍₄₋ₙ₎, where R is an organic group (e.g., alkyl, amino, epoxy) and X is a hydrolyzable group, typically an alkoxy group like methoxy or ethoxy. researchgate.net This dual nature is the key to their versatility; the organic group can interact with organic polymers, while the hydrolyzable groups can react with inorganic materials, such as glass, metals, and silica. researchgate.netsiwinsilicone.com

The primary function of organosilanes in materials science is to act as molecular bridges, or "coupling agents," that create strong, durable bonds at the interface between dissimilar materials. researchgate.netontosight.ai This bridging capability is achieved through a two-step reaction mechanism. First, the alkoxy groups hydrolyze in the presence of water to form reactive silanol (Si-OH) groups. researchgate.net These silanols then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent Si-O-substrate bonds. researchgate.net They can also condense with each other to form a cross-linked siloxane (Si-O-Si) network, creating a robust layer on the substrate surface. zmsilane.comresearchgate.net

This ability to modify surfaces and enhance adhesion is exploited in a vast range of applications, including:

Adhesion Promoters: Improving the bond between coatings, adhesives, or sealants and an inorganic substrate. siwinsilicone.com

Crosslinking Agents: Creating three-dimensional networks within polymers to improve their mechanical strength, thermal stability, and chemical resistance. zmsilane.com

Surface Modifiers: Altering the surface properties of materials, such as imparting hydrophobicity (water repellency) or oleophobicity (oil repellency). siwinsilicone.comcfmats.com

Precursors for Materials Synthesis: Serving as building blocks in the sol-gel process to create hybrid organic-inorganic materials with novel properties. siwinsilicone.com

Historical Context and Evolution of Cyclopentyltriethoxysilane Research Trajectories

While the broader history of organosilanes dates back decades, specific research into Cyclopentyltriethoxysilane is more recent and closely tied to advancements in polymer catalysis. The development of Ziegler-Natta catalysts for olefin polymerization created a need for external electron donors to control the stereoregularity of the resulting polymer. jaist.ac.jpgoogle.gm High stereoregularity, particularly for polypropylene, leads to desirable properties like higher crystallinity and melting point. jaist.ac.jp

Alkoxysilanes, including this compound, emerged as effective external donors. google.gmgoogle.com Patents from the early 1990s describe the synthesis of novel silane compounds, including those with cycloalkyl groups like cyclopentyl, for use as catalytic components in olefin polymerization. google.com The goal was to develop catalysts that could achieve both high polymerization activity and high stereoregularity, a challenge with earlier donor compounds. google.com this compound and related compounds were found to be useful in producing polyolefins with high stereoregularity at high activity levels. google.com

The synthesis of this compound can be achieved through several routes, including the reaction of cyclopentyltrichlorosilane with ethanol. google.com Research has focused on optimizing these synthesis methods and exploring the compound's utility beyond catalysis. Its bulky cyclopentyl group, compared to simpler alkyl groups, provides specific steric hindrance that is advantageous in controlling catalyst activity and improving the properties of resulting polymers. This has led to its investigation as a modifier and building block in more advanced material systems.

Current Research Frontiers and Unaddressed Challenges Pertaining to Cyclopentyltriethoxysilane

Current research continues to leverage the unique structure of Cyclopentyltriethoxysilane for sophisticated applications in materials science. A significant frontier is its use in creating high-performance polymers and composites. As an external donor in modern Ziegler-Natta catalyst systems, it helps produce polypropylene with specific and narrow molecular weight distributions, which is difficult to achieve otherwise without costly post-production processing. google.com

Another major area of research is its application as a precursor in sol-gel processes to create functionalized silica-based materials. siwinsilicone.com The cyclopentyl group imparts significant hydrophobicity, making it a candidate for formulating superhydrophobic coatings and water-repellent surfaces. siwinsilicone.com The ability to co-polymerize with other silanes, such as tetraethoxysilane, allows for precise tuning of the final material's properties.

Despite its potential, several challenges remain:

Synthesis and Cost: While synthesis routes are established, the cost and availability of the specific precursors, like cyclopentyltrichlorosilane, can be a limiting factor for large-scale industrial applications compared to more common silanes.

Reaction Kinetics: The hydrolysis and condensation rates of the three ethoxy groups are critical for forming well-defined and ordered material structures. A deeper understanding and control of these reaction kinetics are needed to optimize performance in applications like coatings and mesoporous silica nanoparticles. researchgate.netjustia.com

Full Application Potential: The full range of applications for this compound is still being explored. Research is needed to investigate its performance in other areas where organosilanes are used, such as in advanced adhesives, non-linear optics, or as a protective layer for sensitive electronic components.

Future research will likely focus on developing more cost-effective and sustainable synthesis pathways and on combining this compound with other functional molecules to create multifunctional hybrid materials.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₃Si |

| Molecular Weight | 232.39 g/mol |

| CAS Number | 93633-89-9 |

| Appearance | Colorless Liquid |

| Boiling Point | 225.4±8.0 °C at 760 mmHg |

| Density | 0.931 g/cm³ |

| Refractive Index | 1.424 |

Physicochemical Properties of Cyclopentyltrimethoxysilane

| Property | Value |

| Molecular Formula | C₈H₁₈O₃Si |

| Molecular Weight | 190.31 g/mol |

| CAS Number | 143487-47-2 |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 194.3±7.0 °C at 760 mmHg |

| Density | 0.99 - 1.0 g/cm³ |

| Refractive Index | 1.424 |

Source: Data compiled from multiple chemical databases. nih.govchemsrc.comchemicalbook.comcfmats.com

Q & A

Q. What are the critical steps for synthesizing Cyclopentyltriethoxysilane, and how can purity be ensured?

this compound is typically synthesized via alkoxylation of cyclopentyltrichlorosilane with ethanol under anhydrous conditions. Key steps include:

- Reagent preparation : Use high-purity cyclopentyltrichlorosilane and ethanol, dried over molecular sieves to eliminate moisture .

- Reaction control : Maintain a nitrogen atmosphere to prevent hydrolysis and side reactions. Monitor temperature (typically 0–5°C) to avoid exothermic runaway .

- Purification : Distill under reduced pressure (boiling point: 218–219°C at 1 atm) and validate purity via gas chromatography (GC) or NMR .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in a cool (<25°C), well-ventilated area away from ignition sources. Use flame-resistant containers due to its flammability (flash point: 87°C) .

- Handling : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Avoid skin contact, as silanes can hydrolyze to form irritants like silicic acid .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : and NMR to confirm ethoxy and cyclopentyl groups. NMR distinguishes between monomeric and oligomeric species .

- Chromatography : GC-MS to detect volatile impurities.

- Physical properties : Density (0.921 g/mL at 25°C) and refractive index () for cross-validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in solvent-free systems?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate alkoxylation while minimizing side reactions .

- Kinetic studies : Use in-situ FTIR to monitor silane conversion and identify rate-limiting steps.

- Solvent-free design : Eliminate ethanol as a solvent to reduce purification complexity, but ensure rigorous moisture exclusion .

Q. What experimental approaches resolve contradictions in this compound’s reactivity across solvent systems?

- Controlled hydrolysis studies : Compare reactivity in polar aprotic (e.g., THF) vs. protic (e.g., methanol) solvents using NMR to track hydrolysis kinetics .

- Surface grafting analysis : Employ XPS or AFM to assess silane adhesion on substrates (e.g., silica) under varying humidity, explaining discrepancies in literature-reported bonding efficiency .

Q. What mechanistic insights explain this compound’s stability in acidic vs. basic environments?

- pH-dependent hydrolysis : Under acidic conditions, protonation of ethoxy groups slows hydrolysis. In basic media, nucleophilic attack by OH accelerates siloxane bond formation. Validate via kinetic profiling and DFT calculations .

- Degradation pathways : Use LC-MS to identify byproducts (e.g., cyclopentanol, polysiloxanes) and propose degradation mechanisms .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s environmental impact?

- Biodegradation assays : Use OECD 301F to measure microbial degradation in aqueous systems .

- Ecotoxicology : Test acute aquatic toxicity (e.g., Daphnia magna LC) and chronic effects (e.g., algal growth inhibition) .

Q. What strategies ensure reproducibility in this compound-based surface modification studies?

- Substrate pretreatment : Standardize cleaning protocols (e.g., piranha solution for silica) to eliminate surface contaminants .

- Characterization rigor : Combine contact angle measurements, ellipsometry, and ATR-FTIR to confirm monolayer formation and uniformity .

Data Analysis and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.